N-[3-methyl-1-[3-(trifluoromethyl)phenyl]butyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
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Overview
Description
N-[3-methyl-1-[3-(trifluoromethyl)phenyl]butyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-[3-(trifluoromethyl)phenyl]butyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Core: This involves the cyclization of appropriate intermediates under controlled conditions to form the spirocyclic structure.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or amines under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-[3-(trifluoromethyl)phenyl]butyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methyl-1-[3-(trifluoromethyl)phenyl]butyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methyl-1-[3-(trifluoromethyl)phenyl]butyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure may contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-[3-methyl-1-[3-(trifluoromethyl)phenyl]butyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide: shares similarities with other spirocyclic compounds and trifluoromethylated molecules.
Spiro[3.5]nonane derivatives: These compounds have similar spirocyclic cores but may differ in functional groups.
Trifluoromethylated amides: Compounds with trifluoromethyl groups and amide functionalities.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic structure and a trifluoromethyl group, which imparts distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
N-[3-methyl-1-[3-(trifluoromethyl)phenyl]butyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N2O2/c1-14(2)12-17(15-4-3-5-16(13-15)20(21,22)23)24-18(26)25-9-6-19(25)7-10-27-11-8-19/h3-5,13-14,17H,6-12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVUXOUKZVBEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)N2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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